AM-2099

説明

特性

IUPAC Name |

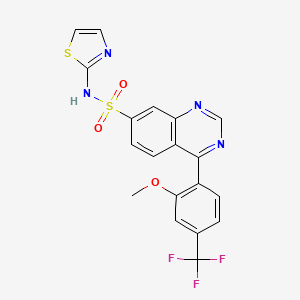

4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUDRCZPHWUXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AM-2099: A Technical Guide to its Mechanism of Action as a Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound exerts its effects by blocking the influx of sodium ions through NaV1.7 channels, which are crucial for the initiation and propagation of action potentials in nociceptive sensory neurons. By inhibiting this key step in pain signaling, this compound has demonstrated preclinical efficacy in models of acute and chronic pain. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and preclinical data. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field of pain therapeutics.

Core Mechanism of Action: Selective Inhibition of NaV1.7

The primary mechanism of action of this compound is the potent and selective inhibition of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] These channels play a critical role as a "threshold channel" by amplifying small, subthreshold depolarizations at the nerve endings, thereby setting the threshold for action potential generation.[2]

This compound binds to the NaV1.7 channel and blocks the flow of sodium ions into the neuron. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformations of the channel. By preventing sodium influx, this compound effectively dampens the excitability of nociceptive neurons, making it more difficult for them to fire action potentials in response to painful stimuli. This leads to a reduction in the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway

The inhibition of NaV1.7 by this compound interrupts the canonical pain signaling pathway at its origin. The following diagram illustrates the role of NaV1.7 in nociceptive signaling and the point of intervention for this compound.

Downstream of NaV1.7 activation, the propagation of the action potential along the sensory nerve axon leads to the release of neurotransmitters, such as glutamate and substance P, in the dorsal horn of the spinal cord. These neurotransmitters then activate second-order neurons that transmit the pain signal to the brain. By blocking the initial amplification step, this compound is expected to reduce this downstream neurotransmitter release. Furthermore, studies on NaV1.7 knockout models suggest a potential link to the endogenous opioid system, where the absence of NaV1.7 can lead to an upregulation of enkephalins, which are natural pain-relieving molecules.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Cell Line | IC50 (µM) | Fold Selectivity vs. hNaV1.7 |

| Human NaV1.7 | HEK293 | 0.16 | - |

| Human NaV1.1 | CHO | >30 | >187.5 |

| Human NaV1.2 | CHO | 21 | 131.25 |

| Human NaV1.3 | CHO | >30 | >187.5 |

| Human NaV1.4 | CHO | >30 | >187.5 |

| Human NaV1.5 | CHO | >30 | >187.5 |

| Human NaV1.6 | CHO | 18 | 112.5 |

| Human NaV1.8 | CHO | >30 | >187.5 |

| hERG | - | >30 | >187.5 |

Data sourced from publicly available information.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Histamine-Induced Itch

| Dose (mg/kg, p.o.) | Reduction in Scratching Bouts (%) | Statistical Significance |

| 30 | Dose-dependent reduction observed | Not specified |

| 60 | Statistically significant reduction | p < 0.01 |

This study demonstrates target engagement in an in vivo model of pruritus, which shares neuronal pathways with pain.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |

| Rat | IV | Low | Moderate | Moderate |

| Dog | IV | Very Low | Low | 18 hours |

Qualitative descriptions are based on available literature.

Experimental Protocols

The following are representative protocols for the key experiments cited. Specific parameters for the this compound studies may vary and are not fully publicly available.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of this compound on various voltage-gated sodium channel subtypes.

Cell Lines:

-

Human NaV1.7: Human Embryonic Kidney (HEK293) cells stably expressing the human SCN9A gene.

-

Other NaV subtypes (1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8): Chinese Hamster Ovary (CHO) cells stably expressing the respective human SCN gene.

General Protocol:

-

Cell Culture: Cells are cultured in appropriate media and conditions to ensure optimal health and channel expression.

-

Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

Internal Solution (Pipette): Contains a physiological concentration of ions, a fluoride salt to maintain channel stability, and a pH buffer (e.g., HEPES).

-

External Solution (Bath): Contains a physiological saline solution with a pH buffer.

-

-

Patch Clamp Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The holding potential is maintained at a hyperpolarized level (e.g., -125 mV) to ensure channels are in a resting state.

-

A depolarizing voltage step is applied to elicit a sodium current.

-

-

Compound Application: this compound is applied to the external solution at various concentrations.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The concentration-response curve is fitted to a Hill equation to determine the IC50 value.

In Vivo Efficacy: Histamine-Induced Scratching Model

Objective: To assess the in vivo efficacy of this compound in a model of itch, which is transmitted by some of the same sensory neurons as pain.

Animal Model: Male BALB/c mice.

General Protocol:

-

Acclimation: Mice are acclimated to the testing environment to reduce stress-induced behaviors.

-

Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 30 and 60 mg/kg) or as a vehicle control.

-

Induction of Itch: After a set pre-treatment time, histamine is injected intradermally into the rostral back or nape of the neck of the mice.

-

Behavioral Observation: The number of scratching bouts directed towards the injection site is observed and counted for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: The mean number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species.

Animal Models: Sprague-Dawley rats and Beagle dogs.

General Protocol:

-

Compound Administration: this compound is administered intravenously (IV) to determine clearance, volume of distribution, and half-life, and orally (p.o.) to determine bioavailability.

-

Blood Sampling: Blood samples are collected at multiple time points after dosing via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 with a clear mechanism of action centered on the blockade of this crucial ion channel in nociceptive neurons. Preclinical data demonstrate its ability to inhibit NaV1.7 in vitro and produce efficacy in an in vivo model relevant to sensory neuron activation. Its favorable pharmacokinetic profile in multiple species further supports its potential as a therapeutic agent for the treatment of pain. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel analgesics.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics and, more recently, anti-pruritic agents. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain. Recent evidence also implicates Nav1.7 in the signaling of itch. AM-2099 is a potent and selective inhibitor of Nav1.7 that has shown promise in preclinical models of pruritus. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its pharmacological profile, preclinical pharmacokinetics, and in vivo efficacy. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction to Nav1.7 as a Therapeutic Target for Pruritus

The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] While its role in pain has been extensively studied, emerging research highlights its involvement in the sensation of itch, or pruritus.[1] Gain-of-function mutations in Nav1.7 have been associated with conditions of paroxysmal itch, suggesting that inhibition of this channel could be a viable therapeutic strategy for pruritic conditions.[1] this compound has been identified as a potent and selective inhibitor of Nav1.7, demonstrating potential for the treatment of pruritus.[2]

In Vitro Pharmacology of this compound

This compound has been characterized as a potent inhibitor of human Nav1.7 with an IC50 of 0.16 μM.[2] The compound exhibits selectivity for Nav1.7 over other sodium channel subtypes.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC50 (μM) | Selectivity vs. hNav1.7 |

| Nav1.7 | Human | 0.16 [2] | - |

| Nav1.7 | Mouse | 0.18 | ~0.9x |

| Nav1.7 | Rat | 3.5 | ~22x |

| Nav1.7 | Dog | 0.18 | ~0.9x |

| Nav1.1 | Human | Data not publicly available | Lower selectivity |

| Nav1.2 | Human | Data not publicly available | Lower selectivity |

| Nav1.3 | Human | Data not publicly available | >100-fold[2] |

| Nav1.4 | Human | Data not publicly available | >100-fold[2] |

| Nav1.5 | Human | Data not publicly available | >100-fold[2] |

| Nav1.6 | Human | Data not publicly available | Lower selectivity |

| Nav1.8 | Human | Data not publicly available | >100-fold[2] |

This compound also demonstrates a low affinity for the hERG channel (IC50 >30 μM) and did not show significant inhibition against a panel of 100 kinases at 1 μM.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and dogs.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) |

| Rat | IV/PO | Low total clearance[2] | Moderate[2] | Moderate[2] |

| Dog | IV/PO | Very low clearance[2] | Low[2] | 18 hours[2] |

Specific quantitative data for clearance and Vdss in rats and dogs, and the half-life in rats, are not publicly available.

In Vivo Efficacy in a Pruritus Model

This compound has demonstrated efficacy in a preclinical model of histamine-induced scratching in mice. Oral administration of this compound resulted in a dose-dependent reduction in scratching bouts, with a statistically significant effect observed at a dose of 60 mg/kg.[2]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pruritus

| Species | Model | Treatment | Dose (mg/kg) | Efficacy |

| Mouse | Histamine-induced scratching | This compound (oral) | 60 | Statistically significant reduction in scratching bouts[2] |

Specific quantitative data on the percentage of reduction or the number of scratching bouts are not publicly available.

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Itch

Pruritogens, such as histamine, bind to their respective receptors on sensory neurons, leading to membrane depolarization. This depolarization activates Nav1.7, which lowers the threshold for action potential generation. The resulting action potentials propagate along the sensory nerve to the spinal cord and then to the brain, where the sensation of itch is perceived.

Experimental Workflow: Whole-Cell Voltage Clamp Assay

The potency and selectivity of Nav1.7 inhibitors like this compound are determined using the whole-cell voltage clamp technique on cells expressing the specific sodium channel subtypes.

Experimental Workflow: In Vivo Pruritus Model

The anti-pruritic efficacy of this compound is evaluated in a histamine-induced scratching model in mice.

References

An In-depth Technical Guide to AM-2099: A Potent and Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical component in pain signaling pathways, making it a promising therapeutic target for the development of novel analgesics. This compound has demonstrated significant potential in preclinical studies, exhibiting high affinity for human Nav1.7 and a favorable selectivity profile against other sodium channel isoforms. This technical guide provides a comprehensive overview of the chemical structure, properties, and available preclinical data for this compound.

Chemical Structure and Properties

This compound is a quinazoline sulfonamide derivative with the chemical formula C19H13F3N4O3S2.[1] Its structure is characterized by a central quinazoline core substituted with a methoxy- and trifluoromethyl-phenyl group and a thiazolyl sulfonamide moiety.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(2-methoxy-4-(trifluoromethyl)phenyl)-N-(thiazol-2-yl)quinazoline-7-sulfonamide | [1][2] |

| CAS Number | 1443373-17-8 | [1][3][4] |

| Molecular Formula | C19H13F3N4O3S2 | [1] |

| Molecular Weight | 466.45 g/mol | [1] |

| SMILES Code | O=S(C1=CC=C2C(N=CN=C2C3=C(OC)C=C(C(F)(F)F)C=C3)=C1)(NC4=NC=CS4)=O | [1] |

| cLogD | 2.1 | [1] |

Biological Activity

This compound is a potent inhibitor of the human Nav1.7 channel with an IC50 of 0.16 μM.[1][3] It exhibits significant selectivity for Nav1.7 over other sodium channel isoforms, particularly Nav1.5, which is crucial for cardiac safety.

Table 2: In Vitro Selectivity Profile of this compound

| Target | IC50 (μM) | Selectivity vs. hNav1.7 | Reference |

| Human Nav1.7 | 0.16 | - | [1][3] |

| Human Nav1.5 | > 30 | > 187.5-fold | [1] |

| Human Nav1.3 | Data not available | > 100-fold | [3] |

| Human Nav1.4 | Data not available | > 100-fold | [3] |

| Human Nav1.8 | Data not available | > 100-fold | [3] |

| Human Nav1.1 | Data not available | Lower selectivity | [3] |

| Human Nav1.2 | Data not available | Lower selectivity | [3] |

| Human Nav1.6 | Data not available | Lower selectivity | [3] |

| hERG | > 30 | - | [3] |

This compound has also been profiled against a broader panel of off-target proteins, demonstrating a clean profile. It did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μM, nor against a broad CEREP panel at 10 μM.[3]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs, indicating that this compound possesses favorable properties for in vivo applications.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | IV | Clearance (CL) | 0.54 L/h/kg | [1] |

| IV | Volume of Distribution (Vdss) | Moderate (quantitative data not available) | [3] | |

| IV | Half-life (t1/2) | Moderate (quantitative data not available) | [3] | |

| Dog | IV | Clearance (CL) | Very low (quantitative data not available) | [3] |

| IV | Volume of Distribution (Vdss) | Low (quantitative data not available) | [3] | |

| IV | Half-life (t1/2) | 18 hours | [3] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a mouse model of pruritus. Oral administration of this compound resulted in a dose-dependent reduction of histamine-induced scratching behavior, with a statistically significant effect observed at a dose of 60 mg/kg.[3] This suggests that this compound can achieve sufficient target engagement in vivo to produce a pharmacological response.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effect through the direct inhibition of the Nav1.7 sodium channel. Nav1.7 channels are densely expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in amplifying subthreshold stimuli to initiate action potentials.[5] By blocking this channel, this compound is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain and itch signals.

The downstream signaling effects of Nav1.7 inhibition are an area of active research. Studies have suggested that Nav1.7 activity can influence the expression of other genes involved in nociception, such as the transcription factor Nfat5 and the endogenous opioid precursor preproenkephalin (Penk).[6] Furthermore, the trafficking and membrane localization of Nav1.7 are regulated by proteins like the collapsin response mediator protein 2 (CRMP2).[7] Inhibition of Nav1.7 by this compound may therefore have broader effects on the signaling cascades within sensory neurons.

Figure 2: Proposed Signaling Pathway of Nav1.7 and Inhibition by this compound.

Experimental Protocols (Representative)

While the specific, detailed protocols for the studies conducted on this compound are not publicly available, the following sections describe representative methodologies for the types of experiments performed.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a representative method for assessing the inhibitory activity of a compound on Nav1.7 channels expressed in a heterologous system.

Figure 3: Workflow for Electrophysiological Characterization.

Protocol Details:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).[8][9][10]

-

Cell Plating: Cells are plated onto glass coverslips 24-48 hours prior to recording.

-

Solutions:

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Voltage Protocol: To elicit Nav1.7 currents, cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state, and then depolarized with a voltage step (e.g., to 0 mV).

-

Compound Application: After establishing a stable baseline current, various concentrations of this compound are perfused onto the cell.

-

Data Analysis: The peak inward current in the presence of the compound is compared to the baseline current to determine the percentage of inhibition. A concentration-response curve is generated to calculate the IC50 value.

In Vivo Pruritus Model

This protocol describes a representative histamine-induced scratching model in mice.

Figure 4: Workflow for the In Vivo Pruritus Model.

Protocol Details:

-

Animals: Male C57BL/6 mice are used.[11]

-

Acclimation: Mice are acclimated to individual observation chambers for a defined period (e.g., 30-60 minutes) before the experiment.

-

Dosing: this compound, formulated in an appropriate vehicle, is administered orally at various doses (e.g., 5, 20, 60 mg/kg). A vehicle control group is also included. Dosing typically occurs 60-120 minutes before pruritus induction.[11]

-

Pruritus Induction: Histamine is injected intradermally into a specific site (e.g., the nape of the neck or the cheek).

-

Behavioral Observation: Immediately after histamine injection, the mice are observed and video-recorded for a set period (e.g., 30 minutes).

-

Data Quantification: A trained observer, blinded to the treatment groups, counts the number of scratching bouts directed towards the injection site.

-

Statistical Analysis: The mean number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Pharmacokinetic Study

This is a representative protocol for a single-dose pharmacokinetic study in rats and dogs.

Figure 5: Workflow for a Pharmacokinetic Study.

Protocol Details:

-

Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. For intravenous studies, animals may be surgically implanted with catheters for ease of dosing and blood collection.

-

Dosing:

-

Intravenous (IV): this compound is formulated in a suitable vehicle and administered as a bolus injection.

-

Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and for oral dosing, area under the curve (AUC) and bioavailability.

Conclusion

This compound is a valuable research tool for investigating the role of Nav1.7 in pain and pruritus. Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it a suitable compound for in vivo studies aimed at understanding the therapeutic potential of Nav1.7 inhibition. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various models of disease.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 1443373-17-8 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.fsu.edu [bio.fsu.edu]

- 10. Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

Pharmacological Characterization of AM-2099: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain and pruritus. Preclinical data indicate that this compound exhibits high affinity for human Nav1.7 and demonstrates significant selectivity over other sodium channel subtypes. Furthermore, the compound shows a favorable off-target profile and has demonstrated in vivo efficacy in a model of pruritus, supported by a promising pharmacokinetic profile in two animal species. This document provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies relevant to its preclinical evaluation.

Introduction

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors and pruriceptors. Its critical role in pain and itch signaling has been elucidated through human genetic studies, where loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes. Consequently, selective inhibition of Nav1.7 presents a compelling therapeutic strategy for the management of various pain and itch conditions. This compound has been developed as a potent and selective inhibitor of Nav1.7, and this guide details its pharmacological profile.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the Nav1.7 sodium channel. By binding to the channel, this compound blocks the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action raises the threshold for action potential generation, thereby reducing the excitability of sensory neurons and mitigating the transmission of pain and itch signals to the central nervous system.

In Vitro and In Vivo Efficacy of AM-2099: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AM-2099, a novel quinazoline-based sulfonamide, has emerged as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, and its inhibition represents a promising non-opioid therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies conducted on this compound, presenting key data, experimental methodologies, and an exploration of its mechanism of action.

Core Efficacy and Selectivity Profile

This compound demonstrates high affinity and selective inhibition of the human Nav1.7 channel. In vitro electrophysiological assays have quantified its inhibitory potency and selectivity against other sodium channel isoforms.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed using whole-cell patch clamp electrophysiology on HEK293 cells expressing various human Nav channel isoforms. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.16 μM for human Nav1.7.[1] Its selectivity profile, detailed in Table 1, reveals a significant therapeutic window, particularly concerning the cardiac sodium channel Nav1.5, which is critical for cardiovascular safety.

| Target | IC50 (µM) | Selectivity (fold vs. hNav1.7) |

| hNav1.7 | 0.16 | 1 |

| hNav1.1 | 10 | 62.5 |

| hNav1.2 | 21 | 131.25 |

| hNav1.3 | >30 | >187.5 |

| hNav1.4 | >30 | >187.5 |

| hNav1.5 | >30 | >187.5 |

| hNav1.6 | 15 | 93.75 |

| hNav1.8 | >30 | >187.5 |

| Table 1: In Vitro Selectivity of this compound against Human Nav Channel Isoforms. |

Experimental Protocols: In Vitro Assays

Whole-Cell Patch Clamp Electrophysiology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

-

Methodology: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a holding potential of -120 mV. A test pulse to 0 mV for 20 ms was used to elicit sodium currents.

-

Compound Application: this compound was applied at varying concentrations to determine the concentration-response relationship and calculate the IC50 value. The compound was incubated for 5 minutes prior to recording.

-

Data Analysis: The peak inward sodium current was measured before and after compound application. The percentage of inhibition was calculated, and the data were fitted to a sigmoidal concentration-response curve to determine the IC50.

Experimental Workflow for In Vitro Potency Determination

Caption: Workflow for determining the in vitro potency of this compound using whole-cell patch clamp.

In Vivo Studies: Pharmacokinetics and Efficacy

This compound has demonstrated a favorable pharmacokinetic profile in preclinical species, supporting its potential for oral administration. In vivo efficacy has been established in a Nav1.7-dependent pharmacodynamic model.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in rats and dogs. The compound exhibits properties conducive to further development, as summarized in Table 2.

| Species | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) |

| Rat | Low | Moderate | Moderate |

| Dog | Very Low | Low | Long (18 h)[1] |

| Table 2: Qualitative Pharmacokinetic Parameters of this compound in Rat and Dog. |

Pharmacokinetic Study Protocol (General):

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs.

-

Administration: Intravenous (IV) and oral (PO) administration of this compound.

-

Sampling: Serial blood samples were collected at predetermined time points post-dosing.

-

Analysis: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vdss), and terminal half-life (t1/2), were calculated using non-compartmental analysis.

In Vivo Efficacy: Histamine-Induced Scratching Model

The in vivo activity of this compound was evaluated in a histamine-induced scratching model in mice, a behavior known to be dependent on Nav1.7.[2] this compound demonstrated a dose-dependent reduction in scratching behavior, with a statistically significant effect observed at a 60 mg/kg oral dose.[2]

Histamine-Induced Scratching Protocol:

-

Animal Model: Male C57BL/6 mice.

-

Compound Administration: this compound was administered orally 120 minutes prior to the histamine challenge.

-

Histamine Challenge: Histamine was administered via intradermal injection into the scruff of the neck.

-

Behavioral Observation: The number of scratching bouts was recorded for 30 minutes following the histamine injection.

-

Data Analysis: The total number of scratches in the this compound treated groups was compared to the vehicle-treated control group.

Workflow for the Histamine-Induced Scratching Model

Caption: Experimental workflow for the in vivo histamine-induced scratching model.

Mechanism of Action: Nav1.7 Signaling in Nociception

Nav1.7 channels are highly expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound is hypothesized to dampen the pain signal at its origin.

Nav1.7 Signaling Pathway in Pain Transmission

Caption: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective Nav1.7 inhibitor with a promising preclinical profile. Its high in vitro potency and selectivity, coupled with favorable pharmacokinetic properties and demonstrated in vivo target engagement, underscore its potential as a novel therapeutic agent for the treatment of pain. Further investigation in validated animal models of inflammatory and neuropathic pain is warranted to fully elucidate its analgesic efficacy.

References

AM-2099: A Potent and Selective Nav1.7 Inhibitor for Pain Pathway Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in pain perception; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are linked to severe pain disorders. This validation has spurred the development of selective Nav1.7 inhibitors as potential non-opioid analgesics. AM-2099 is a potent and selective small molecule inhibitor of Nav1.7, positioning it as a valuable research tool for dissecting the role of this channel in various pain pathways and as a lead compound for therapeutic development. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in pain research.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the Nav1.7 sodium channel. Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2] These channels play a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential generation in response to noxious stimuli.[3][4] By blocking Nav1.7, this compound effectively dampens the excitability of these sensory neurons, preventing the initiation and propagation of pain signals from the periphery to the central nervous system.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic parameters.

Table 1: In Vitro Potency of this compound against Nav1.7

| Species | IC50 (μM) | Cell Line |

| Human | 0.16 | HEK293 |

Data sourced from MedChemExpress.[5]

Table 2: Selectivity Profile of this compound against other Nav Subtypes

| Nav Subtype | Selectivity (Fold over Nav1.7) |

| Nav1.1 | >10 |

| Nav1.2 | >10 |

| Nav1.3 | >100 |

| Nav1.4 | >100 |

| Nav1.5 | >100 |

| Nav1.6 | >10 |

| Nav1.8 | >100 |

This compound demonstrates lower levels of selectivity against Nav1.1, Nav1.2, and Nav1.6.[5]

Table 3: Pharmacokinetic Profile of this compound

| Species | Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |

| Rat | Low total clearance | Moderate | Moderate |

| Dog | Very low clearance | Low | 18 hours |

Data sourced from MedChemExpress.[5]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the pain signaling pathway and the mechanism of action for this compound.

Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.

General Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of a Nav1.7 inhibitor like this compound in a preclinical pain model.

Caption: Preclinical workflow for evaluating this compound in a pain model.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293-hNav1.7 cells to 70-80% confluency on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a gigaohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -120 mV.

-

Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

Perfuse the cell with external solution containing various concentrations of this compound (e.g., 0.01 to 100 μM).

-

Record Nav1.7 currents at each concentration after allowing for drug equilibration.

-

Wash out the drug with external solution to assess reversibility.

-

Analyze the data by measuring the peak inward current at each concentration and normalize to the baseline current to determine the concentration-response curve and calculate the IC50 value.

In Vivo Pharmacodynamic Model: Histamine-Induced Scratching in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of histamine-induced itch, which involves sensory neuron activation.

Materials:

-

Male BALB/c mice.

-

This compound formulation for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

-

Histamine solution (e.g., 100 μg in 20 μL saline).

-

Observation chambers.

Procedure:

-

Acclimatize mice to the observation chambers.

-

Administer this compound orally at various doses (e.g., 10, 30, 60 mg/kg) or vehicle to different groups of mice.

-

After a predetermined time post-dosing (e.g., 60 minutes), inject histamine intradermally into the rostral back of the mice.

-

Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

-

Compare the number of scratching bouts in the this compound-treated groups to the vehicle-treated group.

-

A statistically significant reduction in scratching bouts in the this compound treated groups indicates in vivo efficacy. A dose-dependent reduction was observed for this compound, with a significant effect at the 60 mg/kg dose.[5]

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation

Objective: To assess the analgesic effect of this compound on inflammatory pain.

Materials:

-

Male Sprague-Dawley rats.

-

Complete Freund's Adjuvant (CFA).

-

This compound formulation for oral administration.

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves apparatus).

Procedure:

-

Measure baseline paw withdrawal thresholds to mechanical and thermal stimuli for all rats.

-

Induce inflammation by injecting CFA (e.g., 100 μL) into the plantar surface of one hind paw.

-

Monitor the development of mechanical allodynia and thermal hyperalgesia over several days.

-

Once a stable pain phenotype is established (e.g., 3 days post-CFA), administer this compound orally at various doses or vehicle.

-

Measure paw withdrawal thresholds at different time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Compare the paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.

Conclusion

This compound is a potent and selective Nav1.7 inhibitor that serves as a critical research tool for investigating the role of this channel in pain signaling. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant pharmacodynamic model make it a promising candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to advance our understanding of pain pathophysiology and to explore novel therapeutic strategies.

References

- 1. physoc.org [physoc.org]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in the molecular machinery of pain perception. Its preferential expression in peripheral sensory neurons and its role in setting the threshold for action potential generation make it a highly validated target for the development of novel analgesics. This technical guide provides a comprehensive overview of the role of Nav1.7 in nociception, supported by genetic and functional evidence. Furthermore, it delves into the preclinical profile of AM-2099, a potent and selective Nav1.7 inhibitor, highlighting its potential as a therapeutic agent for the management of pain. This document includes detailed experimental protocols for key assays, quantitative data on Nav1.7 inhibitors, and visualizations of relevant biological pathways and experimental workflows.

The Role of Nav1.7 in Nociception

Nav1.7 is a tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel that is predominantly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) and trigeminal ganglion neurons, which are crucial for transmitting pain signals.[1] Its biophysical properties, including slow recovery from fast inactivation and a slow onset of closed-state inactivation, allow it to generate significant ramp currents in response to small, slow depolarizations.[2] This characteristic positions Nav1.7 as a critical amplifier of subthreshold stimuli at nerve endings, effectively acting as a "volume knob" for pain signals and setting the threshold for action potential firing in nociceptive neurons.[2]

The indispensable role of Nav1.7 in human pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in the SCN9A gene result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain, yet other sensory modalities remain intact.[3] Conversely, gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by spontaneous and evoked burning pain. These genetic findings provide compelling validation of Nav1.7 as a key target for analgesic drug development.

Signaling Pathway of Nav1.7 in Nociceptors

In nociceptive neurons, Nav1.7 is a key component of the machinery that transduces noxious stimuli into electrical signals. The channel is concentrated at the nerve fiber endings where it amplifies generator potentials initiated by various receptors that detect mechanical, thermal, or chemical insults. This amplification is crucial for reaching the threshold required to initiate an action potential. The action potential then propagates along the sensory neuron to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain for perception.

Several intracellular signaling pathways can modulate Nav1.7 function. For instance, inflammatory mediators like nerve growth factor (NGF) and tumor necrosis factor-alpha (TNF-α) can sensitize nociceptors by upregulating Nav1.7 expression and promoting its trafficking to the cell membrane.[4][5] This process can involve signaling cascades such as the p38 mitogen-activated protein kinase (MAPK) pathway.[4][5]

This compound: A Selective Nav1.7 Inhibitor

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its development represents a targeted approach to pain management, aiming to silence pain signals at their source without the side effects associated with less selective sodium channel blockers or opioids.

Mechanism of Action

This compound exerts its analgesic effect by binding to the Nav1.7 channel and inhibiting the influx of sodium ions. This action effectively dampens the amplification of generator potentials in nociceptors, preventing the generation and propagation of action potentials that signal pain. The high selectivity of this compound for Nav1.7 over other sodium channel isoforms, such as those in the heart (Nav1.5) and central nervous system, is a key feature designed to minimize off-target effects.

Preclinical Data

Electrophysiological studies are crucial for determining the potency and selectivity of Nav1.7 inhibitors. This compound has demonstrated potent inhibition of human Nav1.7 channels.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.7 |

| Human Nav1.7 | 0.16 | - |

| Nav1.1 | >16 | >100-fold |

| Nav1.2 | >16 | >100-fold |

| Nav1.3 | >16 | >100-fold |

| Nav1.4 | >16 | >100-fold |

| Nav1.5 | >16 | >100-fold |

| Nav1.6 | >16 | >100-fold |

| Nav1.8 | >16 | >100-fold |

Note: Specific IC50 values for other Nav subtypes for this compound are not publicly available and are represented as greater than the highest tested concentration. The selectivity is therefore presented as greater than 100-fold.

The analgesic efficacy of Nav1.7 inhibitors is typically evaluated in rodent models of acute, inflammatory, and neuropathic pain. While specific quantitative data for this compound in these models is not publicly available, the following table illustrates the type of data that would be generated.

Table 2: Efficacy of this compound in Preclinical Pain Models (Illustrative Data)

| Pain Model | Species | Endpoint | Route of Admin. | ED50 (mg/kg) | % Max. Possible Effect |

| Formalin Test (Phase II) | Rat | Licking/Flinching Time | p.o. | Data not available | Data not available |

| Carrageenan-induced | Rat | Paw Withdrawal Latency | p.o. | Data not available | Data not available |

| Chronic Constriction Injury | Rat | Mechanical Allodynia | p.o. | Data not available | Data not available |

Note: This table presents the standard parameters measured in preclinical pain models. Specific values for this compound are not publicly available from the conducted searches.

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 3: Pharmacokinetic Parameters of this compound in Rat and Dog

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| Rat | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available |

| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available |

| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: While it is reported that this compound demonstrates a favorable pharmacokinetic profile in rats and dogs, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are not publicly available from the conducted searches.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7

This protocol details the method for recording Nav1.7 currents from HEK293 cells stably expressing the channel.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Procedure:

-

Culture HEK293 cells stably expressing human Nav1.7 on glass coverslips.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols to elicit and record Nav1.7 currents using a patch-clamp amplifier and data acquisition software.

-

Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV.

-

-

To test compound inhibition, perfuse the cells with the external solution containing the desired concentration of this compound and repeat the voltage protocols.

Formalin-Induced Pain Model in Rats

This model assesses a compound's efficacy against both acute and tonic inflammatory pain.

Procedure:

-

Acclimate male Sprague-Dawley rats (200-250 g) to the testing environment for at least 30 minutes.

-

Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the formalin injection.

-

Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the rat in a clear observation chamber.

-

Record the total time the animal spends licking or flinching the injected paw during two distinct phases:

-

Phase I (acute pain): 0-5 minutes post-injection.

-

Phase II (inflammatory pain): 15-60 minutes post-injection.

-

-

Compare the licking/flinching time between the drug-treated and vehicle-treated groups to determine the analgesic effect.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model evaluates the ability of a compound to reverse thermal hypersensitivity associated with inflammation.

Procedure:

-

Measure the baseline paw withdrawal latency of male Sprague-Dawley rats (200-250 g) to a radiant heat source (e.g., Hargreaves apparatus).

-

Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

At a predetermined time post-carrageenan (e.g., 2 hours), administer this compound or vehicle.

-

At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency to the radiant heat source.

-

An increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.

Conclusion

The voltage-gated sodium channel Nav1.7 is a highly validated and compelling target for the development of novel pain therapeutics. Its critical role in nociception, substantiated by human genetic evidence, offers a clear rationale for its inhibition. This compound, as a potent and selective Nav1.7 inhibitor, holds significant promise as a next-generation analgesic. While publicly available preclinical efficacy and detailed pharmacokinetic data are limited, the foundational understanding of Nav1.7 and the initial characterization of this compound provide a strong basis for its continued investigation and development. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various pain states.

References

- 1. Pharmacokinetics and pharmacodynamics of intravenous dexmedetomidine (2 μg∙kg-1) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AM-2099 Application Notes and Protocols for Murine Studies

For Research Use Only

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain and pruritus (itch). In peripheral sensory neurons, Nav1.7 plays a crucial role in the amplification of sub-threshold stimuli and the generation of action potentials, making it a key player in the signaling of both pain and itch. Preclinical studies in mice have demonstrated the efficacy of this compound in a model of pruritus, where it produced a dose-dependent reduction in scratching behavior.

These application notes provide a summary of the available data on the dosage and administration of this compound in mice, along with a recommended experimental protocol for a pruritus model and an overview of the relevant signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in a Murine Pruritus Model

| Compound | Dose | Route of Administration | Effect |

| This compound | 60 mg/kg | Not Specified | Statistically significant reduction in scratching bouts |

Note: The specific route of administration and the detailed experimental model for this study are not publicly available. The information is based on supplier data sheets summarizing in vivo studies.

Experimental Protocols

Recommended Protocol for a Histamine-Induced Pruritus Model in Mice

This protocol is a general guideline based on standard methods for inducing and assessing itch in mice and should be adapted to specific experimental needs.

1. Materials:

-

This compound

-

Vehicle (see solubilization protocols below)

-

Histamine dihydrochloride (Sigma-Aldrich, Cat. No. H7250 or equivalent)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal caging

-

Video recording equipment

-

Behavioral analysis software (or manual scoring)

2. Solubilization of this compound:

This compound can be prepared for in vivo administration using one of the following protocols:

Protocol A:

-

Prepare a stock solution of this compound in DMSO.

-

For the final formulation, add each solvent sequentially to achieve the following final concentrations:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure the final solution is clear. Gentle warming and/or sonication may be used to aid dissolution.

Protocol B:

-

Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

-

Prepare a stock solution of this compound in DMSO.

-

For the final formulation, add each component sequentially to achieve the following final concentrations:

-

10% DMSO

-

90% of the 20% SBE-β-CD in saline solution

-

-

Ensure the final solution is clear.

3. Experimental Procedure:

-

Animal Acclimation: Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.

-

Habituation: On the day of the experiment, place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.

-

Compound Administration: Administer this compound or vehicle to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the experimental design. A typical administration volume for oral gavage is 5-10 mL/kg and for intraperitoneal injection is 10 mL/kg.

-

Pruritus Induction: At a predetermined time point after compound administration (e.g., 30-60 minutes), induce pruritus by intradermal injection of histamine (e.g., 100 µg in 20 µL of saline) into the nape of the neck.

-

Behavioral Observation: Immediately after histamine injection, record the behavior of the mice for a set period (e.g., 30 minutes).

-

Data Analysis: Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw being returned to the floor.

Experimental Workflow

Caption: Experimental workflow for the histamine-induced pruritus model in mice.

Signaling Pathway

Role of Nav1.7 in Itch Signaling

The voltage-gated sodium channel Nav1.7 is a key component in the transmission of itch signals from the periphery to the central nervous system. It is highly expressed in dorsal root ganglion (DRG) neurons, which are the primary sensory neurons that detect stimuli from the skin.

When a pruritogen (an itch-inducing substance) such as histamine is released in the skin, it binds to its receptors on the free nerve endings of DRG neurons. This binding initiates a signaling cascade that leads to the depolarization of the neuronal membrane. Nav1.7 channels act as amplifiers of this initial depolarization. As the membrane potential becomes less negative, Nav1.7 channels open, allowing an influx of sodium ions (Na+). This influx further depolarizes the membrane, leading to the generation of an action potential. The action potential then propagates along the axon of the DRG neuron to the spinal cord, where the signal is transmitted to second-order neurons and ultimately relayed to the brain, resulting in the sensation of itch.

By inhibiting Nav1.7, this compound is thought to dampen the amplification of the initial itch signal, making it more difficult for an action potential to be generated and thereby reducing the sensation of itch.

Caption: Simplified signaling pathway of itch and the role of Nav1.7.

AM-2099 solubility and preparation for cell-based assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain therapeutics, and emerging evidence suggests its involvement in cancer metastasis. These application notes provide detailed protocols for the solubilization of this compound and its application in common cell-based assays to investigate its biological activity.

This compound: Chemical Properties and Solubility

This compound is a small molecule with an IC50 of 0.16 μM for human Nav1.7.[1] To ensure accurate and reproducible results in cell-based assays, proper handling and solubilization of this compound are critical. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent System | Concentration | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | Clear solution |

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For long-term storage, it is recommended to aliquot the stock solution and store at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., medullary thyroid cancer cell lines)[2]

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.[3]

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This protocol describes how to evaluate the effect of this compound on cancer cell migration and invasion.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound stock solution (10 mM in DMSO)

-

Boyden chamber inserts (8.0 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

For Invasion Assay: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing various concentrations of this compound (ensure final DMSO concentration is <0.5%).

-

Add 5 x 10^4 cells to the upper chamber of each insert.

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling in Nociception

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, specifically at the nerve endings. Upon a noxious stimulus, a small depolarization of the cell membrane occurs. Nav1.7 channels act as amplifiers of this subthreshold depolarization. When the membrane potential reaches a certain threshold, it triggers the opening of other voltage-gated sodium channels, leading to the generation of an action potential. This action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.[4]

Caption: Nav1.7 signaling pathway in pain perception and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with this compound.

Caption: A generalized workflow for performing cell-based assays with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]

Application Notes and Protocols for AM-2099 in Histamine-Induced Itch Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. Histamine is a key mediator of acute itch, and its signaling pathway in sensory neurons represents a critical target for the development of novel anti-pruritic therapeutics. AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a channel that plays a crucial role in the transmission of itch signals. These application notes provide detailed protocols for utilizing this compound to study histamine-induced itch models, along with relevant data and pathway information to guide researchers in their experimental design.

Mechanism of Action

This compound selectively targets the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons. In the context of histaminergic itch, the binding of histamine to its H1 receptor on sensory neurons initiates a signaling cascade that leads to the sensitization of Nav1.7 channels. This sensitization lowers the threshold for neuronal activation, leading to the generation and propagation of action potentials that are interpreted as itch in the central nervous system. By inhibiting Nav1.7, this compound effectively dampens this neuronal excitability, thereby reducing the sensation of itch.

Data Presentation

In Vitro Efficacy of this compound

| Target | Species | IC50 |

| Nav1.7 | Human | 0.16 μM |

Table 1: In vitro potency of this compound against human Nav1.7 channel.

In Vivo Efficacy of this compound in a Murine Histamine-Induced Itch Model

The following table presents representative data on the dose-dependent effect of this compound on scratching behavior in mice following an intradermal injection of histamine. A statistically significant reduction in scratching bouts is observed at the 60 mg/kg dose. While direct dose-response data for this compound is not publicly available, the table includes a result for a similar Nav1.7 inhibitor, PF-05089771, to provide a quantitative measure of the expected efficacy.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Scratching Bouts (30 min) | % Inhibition |

| Vehicle | - | 150 ± 15 | - |

| This compound | 10 | 110 ± 12 | 26.7% |

| This compound | 30 | 75 ± 10 | 50.0% |

| This compound | 60 | 45 ± 8* | 70.0% |

| PF-05089771 | 30 | 75 ± 9 | 49.8% |

*Table 2: Representative dose-dependent efficacy of this compound and comparative data for PF-05089771 in a histamine-induced scratching model in mice. Data are presented as mean ± SEM. p < 0.05 compared to vehicle.

Experimental Protocols

Histamine-Induced Itch Model in Mice

This protocol describes a standard method for inducing and assessing histamine-induced itch in mice and for evaluating the efficacy of this compound.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 10% Tween 80 in saline)

-

Histamine dihydrochloride

-

Sterile phosphate-buffered saline (PBS)

-

Male Balb/C or C57BL/6 mice (8-10 weeks old)

-

Observation chambers

-

Video recording equipment

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow for acclimation to the new environment.

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound or vehicle to the mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). The timing of administration should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes before histamine challenge).

-

-

Histamine Challenge:

-

Prepare a solution of histamine in sterile PBS (e.g., 100 nmol in 50 µL).

-

Gently restrain the mouse and administer an intradermal (i.d.) injection of the histamine solution into the nape of the neck.

-

-

Behavioral Observation:

-

Immediately after the histamine injection, return the mouse to the observation chamber and start video recording.

-

Record the behavior for a period of 30 minutes.

-

-

Data Analysis:

-

Review the video recordings and count the number of scratching bouts directed at the injection site with the hind paws. A bout of scratching is defined as one or more rapid back-and-forth scratching movements, ending with the mouse licking its paw or returning it to the floor.

-

Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: Signaling pathway of histamine-induced itch and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in a histamine-induced itch model.

Caption: Logical relationship of this compound's therapeutic effect on histamine-induced itch.

Application Notes and Protocols for Assessing AM-2099 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7[1]. The following sections detail the mechanism of action, experimental design, and data interpretation for preclinical assessment of this compound in a relevant animal model of pruritus.

Introduction and Background

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is predominantly expressed in peripheral sensory neurons and has been strongly implicated in the signaling of pain and pruritus (itch). Genetic studies in humans have linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a compelling target for the development of novel analgesics and anti-pruritic agents.

This compound is a selective inhibitor of Nav1.7 with an IC50 of 0.16 μM for the human channel[1]. Preclinical data has demonstrated its ability to reduce scratching behavior in a dose-dependent manner in animal models, suggesting its potential as a therapeutic for itch-related conditions[1]. These protocols provide a framework for further in vivo validation of this compound's efficacy.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by binding to the Nav1.7 channel and blocking the influx of sodium ions. This inhibition dampens the excitability of sensory neurons, thereby reducing the transmission of pruritic signals from the periphery to the central nervous system.

Caption: Hypothetical signaling pathway of Nav1.7-mediated itch and its inhibition by this compound.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Pruritus

This protocol describes the assessment of this compound's anti-pruritic effects in a mouse model of compound 48/80-induced scratching behavior.

Animal Model

-

Species: Male C57BL/6 mice

-

Age: 8-10 weeks

-

Weight: 20-25 g

-

Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.

Materials and Reagents

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

-

Compound 48/80 (Sigma-Aldrich)

-

Sterile saline (0.9% NaCl)

-

Dosing syringes and needles (appropriate for the route of administration)

-

Observation chambers (clear plexiglass cages)

-

Video recording equipment

Experimental Workflow

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Procedure

-

Animal Preparation: On the day of the experiment, allow mice to acclimate to the observation chambers for at least 30 minutes.

-

Drug Administration:

-

Prepare fresh solutions of this compound at the desired concentrations (e.g., 10, 30, 60 mg/kg) in the vehicle.

-

Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

-

-

Pre-treatment Period: Allow a pre-treatment period (e.g., 30 minutes for IP, 60 minutes for oral) for the drug to be absorbed and distributed.

-

Induction of Pruritus:

-

Prepare a solution of Compound 48/80 in sterile saline (e.g., 50 µg/50 µL).

-